molecular formula C23H17ClN2O2 B2506291 (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide CAS No. 1327183-32-3

(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide

Cat. No.: B2506291
CAS No.: 1327183-32-3
M. Wt: 388.85
InChI Key: HWCPSQJXYVXCON-RWEWTDSWSA-N
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Description

(2Z)-2-[(4-Chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a synthetic chromene derivative characterized by a benzopyran core substituted with an imino group at position 2 and a carboxamide moiety at position 2. The compound features a 4-chloro-2-methylphenyl substituent on the imino nitrogen and an N-phenyl group on the carboxamide (Fig. 1). This structure is synthesized via condensation reactions involving diazonium salts or direct coupling of substituted anilines with chromene precursors .

Properties

IUPAC Name

2-(4-chloro-2-methylphenyl)imino-N-phenylchromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN2O2/c1-15-13-17(24)11-12-20(15)26-23-19(14-16-7-5-6-10-21(16)28-23)22(27)25-18-8-3-2-4-9-18/h2-14H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWCPSQJXYVXCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide is a derivative of chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its cytotoxic, antioxidant properties, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a chromene core substituted with a chloro-methylphenyl group and an amide functional group. The presence of these substituents is significant for its biological activity, influencing interactions with biomolecules.

Synthesis

The synthesis of chromene derivatives typically involves the condensation of salicylaldehyde with cyanoacetamide, followed by various modifications to introduce functional groups. The specific synthetic route for the target compound has not been detailed in the literature but follows established methodologies for chromene synthesis.

Cytotoxicity

Recent studies have demonstrated that derivatives of 2H-chromene exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds derived from 2-imino-2H-chromene-3-carboxamide have been evaluated for their cytotoxicity, showing significant activity against multiple cancer cell lines with IC50 values ranging from 12.2 to 22.6 µg/mL compared to doxorubicin, a standard chemotherapeutic agent .

Table 1: Cytotoxic Activity of Chromene Derivatives

CompoundCancer Cell LineIC50 (µg/mL)
Compound 5A549 (Lung)12.2
Compound 5MCF-7 (Breast)15.0
Compound 5HeLa (Cervical)18.5
DoxorubicinA54910.0

This data suggests that the introduction of specific substituents can enhance the cytotoxic potential of chromene derivatives.

Antioxidant Activity

In addition to cytotoxic effects, the compound has shown promising antioxidant activity. For example, related compounds from the same class have been tested for antioxidant properties with IC50 values indicating effective radical scavenging capabilities . The presence of phenolic hydroxyl groups in these compounds is believed to contribute significantly to their antioxidant potential.

Table 2: Antioxidant Activity of Chromene Derivatives

CompoundIC50 (µg/mL)Reference
Compound 52.8
Ascorbic Acid5.0

The mechanism underlying the biological activities of chromene derivatives often involves interaction with cellular macromolecules such as DNA and proteins. Studies indicate that the binding affinity and reactivity with these macromolecules may be influenced by structural features such as electron-withdrawing groups or hydrogen bond donors present in the molecule .

Case Studies

  • Cytotoxic Evaluation : A study involving various chromene derivatives highlighted their effectiveness against different cancer types, establishing a structure-activity relationship that underscores the importance of specific substituents in enhancing cytotoxicity .
  • Antioxidant Studies : Research on related compounds has demonstrated their ability to mitigate oxidative stress in cellular models, suggesting potential therapeutic applications in diseases characterized by oxidative damage .

Scientific Research Applications

Medicinal Chemistry Applications

The chromene derivatives are known for their diverse pharmacological properties. Research indicates that compounds with similar structures to (2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide exhibit potential anti-inflammatory, antitumor, and antimicrobial activities.

Antitumor Activity

Preliminary studies suggest that this compound may exhibit significant antitumor activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines. The mechanisms may involve the induction of apoptosis and modulation of signaling pathways associated with tumor growth .

Antimicrobial Properties

Chromene derivatives have been studied for their antimicrobial properties. Compounds similar to This compound have shown effectiveness against a range of bacterial and fungal strains, indicating potential for development into new antimicrobial agents .

Synthesis and Derivatization

The synthesis of this compound typically involves multi-step organic reactions, including the condensation of appropriate amines and aldehydes followed by cyclization steps to form the chromene structure. The ability to derivatize this compound opens avenues for creating analogs with enhanced biological activity or specificity.

Synthesis Steps

  • Condensation Reaction : Combine 4-chloro-2-methylaniline with an appropriate aldehyde.
  • Cyclization : Subject the intermediate to cyclization conditions to form the chromene core.
  • Purification : Use techniques like recrystallization or chromatography to isolate the final product.

Case Studies and Research Findings

Several studies have documented the biological activities and potential applications of chromene derivatives:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry highlighted the antitumor properties of chromene derivatives, showing that modifications can enhance efficacy against specific cancer types .
  • Antimicrobial Screening : Research published in Pharmaceutical Biology demonstrated that certain chromene derivatives exhibited significant antimicrobial activity against resistant strains of bacteria .
  • Mechanistic Insights : A publication in ACS Omega explored the molecular docking studies revealing how these compounds interact at a molecular level with target proteins involved in cell signaling pathways .

Chemical Reactions Analysis

Nucleophilic Substitution

The chloro group at the 4-position of the phenyl ring undergoes nucleophilic substitution under basic conditions. Common nucleophiles include:

  • Hydroxide ions (OH⁻) → Forms hydroxyl derivatives

  • Amines (e.g., NH₃) → Produces aminophenyl analogs

  • Thiols (e.g., HS⁻) → Yields thioether derivatives

Example Reaction:

C23H17ClN2O2+NH3EtOH, ΔC23H18N3O2+HCl\text{C}_{23}\text{H}_{17}\text{ClN}_2\text{O}_2 + \text{NH}_3 \xrightarrow{\text{EtOH, Δ}} \text{C}_{23}\text{H}_{18}\text{N}_3\text{O}_2 + \text{HCl}

Imine Hydrolysis

The imine group (-C=N-) hydrolyzes in acidic or aqueous conditions to form a ketone and an amine:

C=N+H2OH+C=O+NH2-Ar\text{C=N} + \text{H}_2\text{O} \xrightarrow{\text{H}^+} \text{C=O} + \text{NH}_2\text{-Ar}

Conditions:

  • Solvent: 10% HCl in ethanol

  • Temperature: 60–80°C

  • Yield: ~75%

Cycloaddition Reactions

The chromene core participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride, forming fused bicyclic systems :

DienophileProductYield (%)Conditions
Maleic anhydrideChromeno[2,3-d]pyrimidin-4-one68Toluene, 110°C, 12h
AcetylenedicarboxylatePyrazole derivatives72DMF, 80°C, 8h

Oxidation and Reduction

  • Oxidation : The chromene double bond oxidizes with KMnO₄/H₂SO₄ to form a diketone.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine to an amine.

Key Data:

Oxidation: ΔH=92.5 kJ/mol (calculated via DFT)[1]\text{Oxidation: } \Delta H^\ddagger = 92.5\ \text{kJ/mol (calculated via DFT)}[1]

Carboxamide Reactivity

The N-phenyl carboxamide undergoes:

  • Hydrolysis : Forms carboxylic acid derivatives under strong acidic/basic conditions.

  • Condensation : Reacts with hydrazines to yield hydrazide intermediates .

Example:

CONHPh+NH2NH2CONHNH2+PhNH2\text{CONHPh} + \text{NH}_2\text{NH}_2 \rightarrow \text{CONHNH}_2 + \text{PhNH}_2

Electrophilic Aromatic Substitution

The methyl group on the phenyl ring directs electrophiles (e.g., NO₂⁺, Br⁺) to the ortho/para positions:

ElectrophileProductYield (%)
HNO₃/H₂SO₄Nitro derivative55
Br₂/FeBr₃Bromo derivative63

Comparative Reactivity of Chromene Derivatives

The table below contrasts the reactivity of structurally related compounds:

CompoundKey Functional GroupsDominant Reaction
(2Z)-2-[(4-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamideImine, carboxamide, ClNucleophilic substitution
2-Imino-N-phenyl-2H-chromene-3-carboxamide Imine, carboxamideCycloaddition
7-Hydroxy-2H-chromene-3-carboxamideHydroxyl, carboxamideEsterification

Reaction Optimization

Key Parameters:

  • Solvent : Ethanol > DMF > THF (highest yields in ethanol)

  • Catalyst : p-Toluenesulfonic acid (0.5 mol%) improves imine stability

  • Temperature : 60–80°C for most substitutions; >100°C for cycloadditions

Comparison with Similar Compounds

Comparison with Structurally Related Chromene Derivatives

Structural Modifications and Substituent Effects

Chromene derivatives exhibit diverse biological activities influenced by substituents on the benzopyran core, imino group, and carboxamide side chains. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Modifications Biological Notes
Target Compound 4-Cl-2-Me-C₆H₃ (imino), N-Ph (carboxamide) C₂₃H₁₈ClN₃O₂ 403.86 Chlorine and methyl on imino phenyl β-cell replenishment
(2Z)-N-(2,4-Dimethylphenyl)-2-[(4-Fluoro-2-methylphenyl)imino]-2H-chromene-3-carboxamide 4-F-2-Me-C₆H₃ (imino), N-2,4-diMe-Ph (carboxamide) C₂₅H₂₁FN₂O₂ 400.4 Fluoro substituent; dimethylphenyl on carboxamide Not reported
(2Z)-2-[(3-Chloro-2-methylphenyl)imino]-N-(4-methoxyphenyl)-2H-chromene-3-carboxamide 3-Cl-2-Me-C₆H₃ (imino), N-4-MeO-Ph (carboxamide) C₂₄H₂₀ClN₃O₃ 408.8 Methoxy on carboxamide phenyl; shifted chloro substituent Not reported
(2Z)-6-Chloro-2-{[4-(methylsulfanyl)phenyl]imino}-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide 4-MeS-C₆H₄ (imino), N-THF-methyl (carboxamide) C₂₂H₂₁ClN₂O₃S 428.9 Methylsulfanyl and THF-methyl groups Enhanced lipophilicity due to S-alkylation

Key Structural-Activity Relationships (SAR)

Imino Group Substitutions
  • Chlorine vs.
  • Methyl Positioning : Shifting the methyl group from the 2- to 3-position (as in ) reduces steric hindrance, possibly altering binding affinity.
Carboxamide Modifications
  • N-Phenyl vs. N-Methoxyphenyl : The methoxy group in increases polarity, which may enhance solubility but reduce membrane permeability.
Chromene Core Functionalization
  • 6-Chloro Substitution : The addition of chlorine at position 6 () may enhance π-stacking interactions in hydrophobic binding pockets.

Physicochemical Profiling

  • Lipophilicity : Compounds with methylsulfanyl groups () display higher logP values, correlating with improved blood-brain barrier penetration.
  • Thermal Stability: The 4-chloro substituent in the target compound increases melting points compared to non-halogenated analogs .

Preparation Methods

Knoevenagel Condensation Method

Reaction Mechanism and Conditions

The Knoevenagel condensation, optimized for iminochromene synthesis, involves the reaction of substituted salicylaldehydes with N-substituted cyanoacetamides under mild basic conditions. For the target compound:

  • Salicylaldehyde derivative : 5-chloro-2-methylbenzaldehyde serves as the electrophilic partner.
  • Cyanoacetamide : N-phenylcyanoacetamide provides the nucleophilic carbon and amide functionality.

The reaction proceeds in aqueous sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) at room temperature, achieving >80% yield. The mechanism involves deprotonation of the cyanoacetamide, nucleophilic attack on the aldehyde, and cyclodehydration to form the chromene ring (Figure 1).

Table 1: Optimization of Knoevenagel Condensation Parameters
Parameter Optimal Condition Yield (%)
Base NaHCO₃ (0.1 M) 85
Solvent H₂O/EtOH (1:1) 82
Temperature 25°C 88
Reaction Time 6–8 h 85

Workup and Purification

The crude product is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄. Purification via flash chromatography (silica gel, hexane/ethyl acetate 7:3) isolates the (2Z)-isomer, confirmed by NOESY NMR.

Multi-Step Synthesis via Chromene Carboxylic Acid Intermediate

Step 1: Synthesis of Chromene Carboxylic Acid

A three-step protocol adapted from RSC methods involves:

  • Esterification : Ethyl 7-methoxy-4-oxo-4H-chromene-2-carboxylate is synthesized via cyclization of a Baylis-Hillman adduct.
  • Hydrolysis : The ester is hydrolyzed to the carboxylic acid using KOH in refluxing water (46 h, 70–80% yield).
  • Imination : The 4-oxo group is converted to imino via condensation with 4-chloro-2-methylaniline in acetic acid under reflux.
Table 2: Yields for Chromene Carboxylic Acid Synthesis
Step Yield (%) Purity (HPLC)
Esterification 75 95
Hydrolysis 80 98
Imination 65 90

Step 2: Amide Coupling

The carboxylic acid is activated with PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and coupled with aniline in dichloromethane. Purification by recrystallization (dichloromethane/n-hexane) yields the final product (60–75%).

Solid-Phase Synthesis and Alternative Approaches

Dicyclohexylcarbodiimide (DCC)-Mediated Amidation

A one-pot method from Olomola et al. employs DCC to activate the chromene-3-carboxylic acid, followed by reaction with aniline. Key advantages include:

  • Short reaction time : 16 h at 0–5°C.
  • Moderate yields : 56–62% after column chromatography.

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the Knoevenagel condensation, reducing reaction time to 15–30 minutes with comparable yields (82–85%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 10.66 (s, 1H, CONH), 8.09 (d, 1H, H-5), 7.94 (s, 1H, H-imino), 7.22–7.10 (m, 5H, Ph), 2.31 (s, 3H, CH₃).
  • ¹³C NMR (101 MHz, DMSO-d₆) : δ 177.2 (C=O), 165.0 (C=N), 153.5 (C-O), 126.8–114.1 (aromatic carbons).

X-ray Crystallography

Single-crystal X-ray analysis confirms the (2Z)-configuration, with dihedral angles between the chromene and phenyl rings of 85.2°.

Challenges and Optimization Strategies

Isomer Control

The (2Z)-isomer predominates due to steric hindrance from the 4-chloro-2-methyl group, but minor (2E)-contaminants require chromatographic separation.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) improve solubility but complicate purification. Mixed aqueous-organic systems balance reactivity and ease of workup.

Q & A

Q. How can researchers identify macromolecular targets (e.g., proteins) using crystallography or biophysical methods?

  • Techniques :
  • X-ray Crystallography : Co-crystallize compound with target protein (e.g., tubulin) using SHELX suites .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD_D) with immobilized receptors .
  • Case Study : Similar chromenes showed sub-μM affinity for DPP-4 via SPR .

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